7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester
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Overview
Description
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester is an organic compound with the molecular formula C15H19BrO3. It is characterized by the presence of a benzyloxy group, a bromine atom, and a hept-2-enoic acid methyl ester moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-2-enoic acid and benzyl alcohol.
Bromination: The hept-2-enoic acid is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Protection: Finally, the benzyloxy group is introduced by reacting the esterified product with benzyl alcohol under basic conditions, typically using sodium hydride (NaH) as a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated and benzyloxy-containing compounds.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester include:
7-Benzyloxy-2-chloro-hept-2-enoic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.
7-Benzyloxy-2-iodo-hept-2-enoic acid methyl ester: Similar structure but with an iodine atom instead of bromine.
7-Benzyloxy-hept-2-enoic acid methyl ester: Lacks the halogen atom, making it less reactive in substitution reactions.
Properties
IUPAC Name |
methyl (Z)-2-bromo-7-phenylmethoxyhept-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZQHDUWJXUQB-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/CCCCOCC1=CC=CC=C1)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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